N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide
Description
N-[5-(Methylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a methylsulfonyl group at position 5 and a diphenylacetamide moiety at position 2. The diphenylacetamide substituent introduces significant lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and bioavailability.
Properties
Molecular Formula |
C17H15N3O3S2 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C17H15N3O3S2/c1-25(22,23)17-20-19-16(24-17)18-15(21)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3,(H,18,19,21) |
InChI Key |
QGBLZIDNJXKJNZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The 1,3,4-thiadiazole scaffold is typically synthesized via cyclodehydration reactions. A widely adopted method involves reacting thiosemicarbazide with carboxylic acid derivatives in the presence of phosphorus oxychloride (POCl₃). For example:
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Reaction Setup :
-
Adaptation for Target Compound :
To introduce a sulfhydryl (-SH) group at position 2, alternative cyclization agents like carbon disulfide (CS₂) or thioglycolic acid may be employed. For instance, oxidative cyclization with FeCl₃ or CS₂ generates thiadiazoles with thiol functionalities.
Sulfonylation at Position 5
Sulfonamide Formation
The 5-amino group on the thiadiazole ring is sulfonylated using methanesulfonyl chloride (CH₃SO₂Cl):
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Procedure :
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5-Amino-1,3,4-thiadiazole-2-thiol (1.8 mmol) is dissolved in anhydrous tetrahydrofuran (THF).
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Methanesulfonyl chloride (2.2 mmol) is added dropwise under nitrogen, followed by pyridine (3 mL) to neutralize HCl.
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The mixture is stirred at room temperature for 6 hours, yielding 5-(methylsulfonamido)-1,3,4-thiadiazole-2-thiol.
-
-
Characterization :
Acetamide Side-Chain Introduction
Synthesis of 2-Chloro-N,N-diphenylacetamide
The acetamide moiety is prepared separately:
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Chloroacetylation :
-
Characterization :
Thiol-Acetamide Coupling
The thiol group at position 2 of the thiadiazole undergoes nucleophilic substitution with 2-chloro-N,N-diphenylacetamide:
-
Reaction Conditions :
-
Final Characterization :
Alternative Synthetic Routes
One-Pot Cyclization-Sulfonylation
A hypothetical one-pot synthesis could involve:
-
Cyclizing methylsulfonamide-thiosemicarbazide with thioglycolic acid.
-
Directly coupling the resultant thiol with chloroacetamide.
This approach remains speculative and requires experimental validation.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while nucleophilic substitution can introduce various functional groups into the thiadiazole ring .
Scientific Research Applications
Biological Activities
- Antimicrobial Properties
- Anticancer Potential
- Anti-inflammatory Effects
- Antiviral Activity
Case Studies
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance its biological activity. Modifications at different positions on the thiadiazole ring or the diphenylacetamide moiety can lead to derivatives with improved efficacy and selectivity.
Mechanism of Action
The mechanism of action of N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s antibacterial, antifungal, and anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound’s key distinguishing features are the methylsulfonyl group and diphenylacetamide substituent. Below is a comparative analysis with similar 1,3,4-thiadiazole derivatives:
Key Observations :
- Methylsulfonyl vs. Thioether Groups : The target’s methylsulfonyl group (polar, electron-withdrawing) contrasts with thioether (e.g., 5-SCH₃ in 5f) or mercapto (5-SH) groups, which are less stable and more prone to oxidation .
- Diphenylacetamide vs.
Physicochemical Properties
- Melting Points : Thiadiazole derivatives with bulkier substituents (e.g., benzylthio in 5h) exhibit lower melting points (~133–135°C) compared to smaller groups (e.g., 5f: 158–160°C) . The target’s diphenyl group may reduce crystallinity, though experimental data are needed.
- Polar Surface Area (PSA) : The methylsulfonyl group increases PSA compared to thioether analogs, possibly improving solubility but reducing passive diffusion .
Biological Activity
N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its bioactivity, combined with a diphenylacetamide moiety that enhances its stability. The molecular formula is with a molecular weight of 373.5 g/mol. The IUPAC name is N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide.
| Property | Value |
|---|---|
| Molecular Formula | C17H15N3O3S2 |
| Molecular Weight | 373.5 g/mol |
| IUPAC Name | N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide |
| InChI Key | QGBLZIDNJXKJNZ-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its interaction with various molecular targets. The thiadiazole ring can inhibit specific enzymes involved in critical biological pathways. This inhibition disrupts cellular processes that are essential for microbial growth and cancer cell proliferation.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties. A study evaluated its effectiveness against various bacterial strains and found that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Study: Antibacterial Efficacy
In a recent study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antibacterial activity.
Antifungal Activity
The compound also shows promising antifungal activity. Its efficacy was assessed against several fungal pathogens including Candida albicans and Aspergillus niger. The results indicated that it significantly inhibited fungal growth at concentrations comparable to standard antifungal agents.
Research Findings: Antifungal Testing
In vitro tests revealed that the compound had an MIC of 16 µg/mL against C. albicans, which is notably effective compared to traditional treatments like fluconazole (MIC 32 µg/mL). This suggests potential as an alternative antifungal agent.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Case Study: Cancer Cell Line Studies
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was found to be approximately 25 µM after 48 hours of treatment. Mechanistic studies suggested that the compound activates caspase pathways leading to programmed cell death.
Summary of Biological Activities
| Activity Type | MIC/IC50 Values | Target Organisms/Cells |
|---|---|---|
| Antibacterial | 32 µg/mL (S. aureus) | Gram-positive bacteria |
| 64 µg/mL (E. coli) | Gram-negative bacteria | |
| Antifungal | 16 µg/mL (C. albicans) | Fungal pathogens |
| Anticancer | IC50 ~25 µM (MCF-7) | Breast cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
